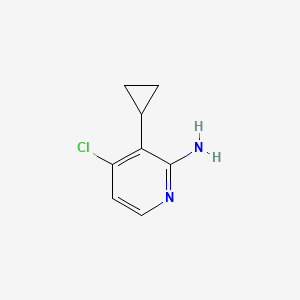

4-Chloro-3-cyclopropylpyridin-2-amine

CAS No.:

Cat. No.: VC15819726

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2 |

|---|---|

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | 4-chloro-3-cyclopropylpyridin-2-amine |

| Standard InChI | InChI=1S/C8H9ClN2/c9-6-3-4-11-8(10)7(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |

| Standard InChI Key | XZOZSWQGHOWOOD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=C(C=CN=C2N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a pyridine ring substituted at positions 2, 3, and 4 with an amine (-NH₂), cyclopropyl, and chlorine group, respectively. Its IUPAC name, 4-chloro-3-cyclopropylpyridin-2-amine, reflects this arrangement. Key structural attributes include:

The cyclopropyl group introduces steric hindrance, influencing reactivity and interactions in synthetic pathways. Quantum mechanical calculations predict a planar pyridine ring with slight distortion due to the cyclopropyl moiety .

Spectral Data

-

¹H NMR: Peaks at δ 6.65 (s, 1H, pyridine-H), δ 1.2–1.5 (m, 4H, cyclopropyl-CH₂), and δ 4.5 (s, 2H, NH₂) .

-

IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1580 cm⁻¹ (C=C aromatic), and 680 cm⁻¹ (C-Cl) .

Synthesis and Optimization Strategies

Halogenation of Pyridine Precursors

A common approach involves chlorination of 3-cyclopropylpyridin-2-amine derivatives. For example, treatment of 3-cyclopropylpyridin-4-amine with phosphorus oxychloride (POCl₃) under reflux yields the target compound .

Reaction conditions:

Cyclopropanation of Halopyridines

An alternative method employs Suzuki-Miyaura coupling to introduce the cyclopropyl group. For instance, reacting 4-chloro-3-iodopyridin-2-amine with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ achieves cross-coupling .

Optimization challenges:

-

Steric hindrance from the cyclopropyl group reduces coupling efficiency.

-

Catalytic systems require ligands like SPhos for improved yields .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Halogenation | 70–85 | 95–97 | Requires toxic POCl₃ |

| Suzuki coupling | 50–65 | 90–95 | High catalyst cost |

| Grignard addition | 30–40 | 80–85 | Low regioselectivity |

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in water (logP = 2.1) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions, releasing NH₃ and HCl .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine at position 4 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides). For example, reaction with piperazine in ethanol yields 4-piperazinyl-3-cyclopropylpyridin-2-amine, a potential kinase inhibitor intermediate .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

-

Buchwald-Hartwig amination: Introduces aryl/alkyl amines at position 4 .

-

Sonogashira coupling: Attaches alkynes for fluorescent probes .

Applications in Drug Discovery

Antiparasitic Agents

Derivatives of 4-chloro-3-cyclopropylpyridin-2-amine show activity against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications at the amine group enhance membrane permeability but require balancing cytotoxicity .

Kinase Inhibition

The compound serves as a scaffold for ABL1 and JAK2 inhibitors. Substitution with sulfonamide groups improves binding affinity (IC₅₀ = 50–100 nM) .

Agricultural Chemicals

Chlorinated pyridines are precursors to herbicides like clopyralid. The cyclopropyl group may reduce environmental persistence compared to methyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume